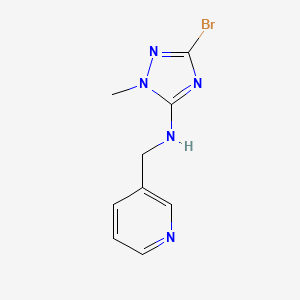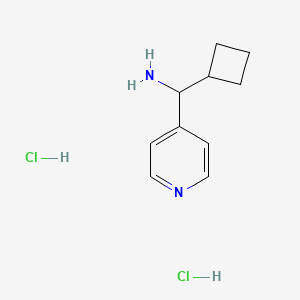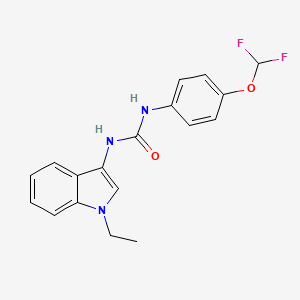
1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea, also known as DFIU, is a chemical compound that belongs to the class of urea derivatives. The compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea involves the inhibition of tubulin polymerization, a process that is essential for cell division. 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea binds to the colchicine binding site on tubulin, thereby preventing the formation of microtubules. As a result, the cell cycle is arrested, leading to cell death.
Biochemical and Physiological Effects:
1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been found to inhibit the migration and invasion of cancer cells. Furthermore, 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea has several advantages for lab experiments. Firstly, the compound is easy to synthesize and purify, making it readily available for research purposes. Additionally, 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea exhibits high potency against cancer cells, making it a promising candidate for further drug development. However, 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea has some limitations as well. The compound is relatively unstable and requires careful handling to prevent degradation. Furthermore, 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea has poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea. Firstly, further studies are needed to elucidate the precise mechanism of action of 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea. Additionally, more research is needed to explore the potential applications of 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea in other fields, such as neurobiology and immunology. Furthermore, studies are needed to optimize the synthesis and formulation of 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea to improve its stability and solubility. Finally, clinical trials are needed to evaluate the safety and efficacy of 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea as a potential anticancer drug.
In conclusion, 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea is a promising compound with potential applications in medicinal chemistry, biochemistry, and pharmacology. The compound exhibits cytotoxicity against various cancer cell lines, inhibits tubulin polymerization, possesses anti-inflammatory properties, and has several advantages for lab experiments. However, further research is needed to fully understand the mechanism of action of 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea and to explore its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea involves the reaction of 4-(difluoromethoxy)aniline with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and 1H-indole-3-carboxylic acid. The reaction is carried out in the presence of N,N-dimethylformamide (DMF) and triethylamine (TEA) as solvents. The product is then purified by column chromatography using a mixture of ethyl acetate and hexane as the eluent.
Applications De Recherche Scientifique
1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Furthermore, 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-3-(1-ethylindol-3-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2/c1-2-23-11-15(14-5-3-4-6-16(14)23)22-18(24)21-12-7-9-13(10-8-12)25-17(19)20/h3-11,17H,2H2,1H3,(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEASRIIEZEKAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

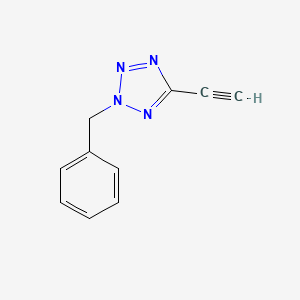
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8R,8aR,12aS,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyl-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2417509.png)
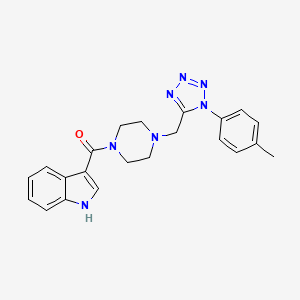
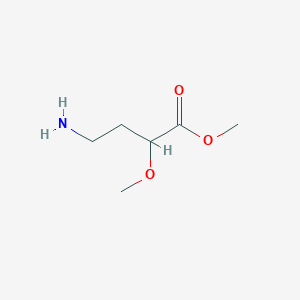
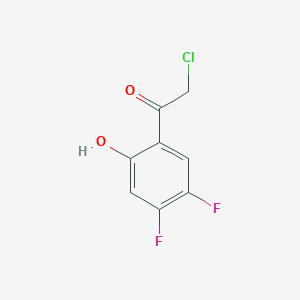
![(3S,4S)-1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-4-methylpyrrolidine-3-carboxamide](/img/structure/B2417516.png)
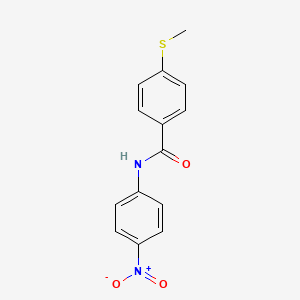
![6,8-difluoro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2417520.png)


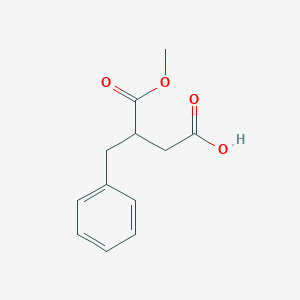
![2-((3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid](/img/structure/B2417526.png)
